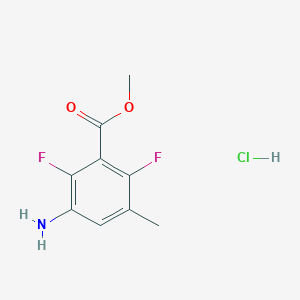

Methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride

Description

Methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride is a substituted benzoate ester featuring a methyl ester group, an amino group at position 3, fluorine atoms at positions 2 and 6, and a methyl substituent at position 4. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications, particularly as an intermediate in drug synthesis. Its structure combines electron-withdrawing (fluorine) and electron-donating (amino, methyl) groups, influencing its reactivity, acidity, and intermolecular interactions.

Properties

Molecular Formula |

C9H10ClF2NO2 |

|---|---|

Molecular Weight |

237.63 g/mol |

IUPAC Name |

methyl 3-amino-2,6-difluoro-5-methylbenzoate;hydrochloride |

InChI |

InChI=1S/C9H9F2NO2.ClH/c1-4-3-5(12)8(11)6(7(4)10)9(13)14-2;/h3H,12H2,1-2H3;1H |

InChI Key |

IHGYECIEWKLYET-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1F)C(=O)OC)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of methyl 2,6-difluoro-5-methylbenzoate, followed by reduction to introduce the amino group. The final step involves the conversion of the free base to its hydrochloride salt to improve solubility and stability.

Industrial Production Methods

Industrial production of this compound often employs large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to ensure high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions:

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride is a chemical compound with the molecular formula and a molecular weight of 237.63 g/mol. It is a derivative of benzoic acid, characterized by amino and difluoro groups on the benzene ring, along with a methyl substituent at the 5-position.

Scientific Research Applications

This compound has diverse applications across several fields:

- Pharmaceutical Research It is used as an intermediate in the synthesis of various pharmaceutical compounds.

- Chemical Biology The compound is employed in studies involving enzyme inhibition and protein-ligand interactions.

- Medicinal Chemistry It serves as a building block for designing new drugs with potential therapeutic effects.

- Industrial Chemistry The compound is used in the development of new materials and chemical processes.

Chemical Reactions

This compound undergoes various chemical reactions:

- Substitution Reactions Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

- Oxidation and Reduction The compound can be oxidized or reduced under specific conditions to yield different derivatives. Reagents like potassium permanganate or chromium trioxide can be used for oxidation. Hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride can be used for reduction.

- Coupling Reactions It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and difluoro groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs in Carbohydrate Derivatives ()

Compounds such as methyl 3-amino-2,3-dideoxy-α/β-D-arabino-hexopyranoside are carbohydrate-based derivatives with amino and hydroxyl groups. Key differences include:

- Core Structure: The target compound has an aromatic benzoate ring, while hexopyranosides are cyclic carbohydrates.

- Functional Groups: Both feature amino groups, but the carbohydrate analogs lack fluorine substituents.

- Physicochemical Properties : The aromatic fluorine atoms in the target compound increase lipophilicity and metabolic stability compared to the polar carbohydrate derivatives.

- Crystallography : Carbohydrate analogs stabilize via N–H⋯O and C–H⋯O hydrogen bonds , whereas the target’s crystal packing likely involves N–H⋯Cl⁻ (from HCl) and aromatic π-stacking.

Amino Acid-Derived Butanoate Salt ()

Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride shares the hydrochloride salt and amino group but differs structurally:

- Backbone: The butanoate ester has a branched aliphatic chain, contrasting with the aromatic benzoate core of the target.

- Synthesis: Both compounds form HCl salts via acid treatment, but the target’s synthesis may involve fluorination and methylation steps absent in the butanoate’s preparation .

- Spectroscopy: The butanoate’s ¹H-NMR shows alkyl protons (δ 1.02, 9H) , while the target’s aromatic protons would appear downfield (δ 7.0–8.0).

Sulfonylurea Herbicides ()

Compounds like triflusulfuron methyl ester and metsulfuron methyl ester are methyl benzoates with sulfonylurea-triazine moieties . Key contrasts:

- Functional Groups : The target lacks sulfonylurea and triazine groups critical for herbicidal activity.

- Synthesis : Herbicides require sulfonylation and triazine coupling, while the target’s synthesis focuses on selective fluorination and HCl salt formation.

Comparative Data Table

Research Findings and Implications

- Electronic Effects: The target’s fluorine atoms enhance electrophilic substitution resistance compared to non-fluorinated analogs .

- Salt Formation: HCl improves solubility, a common strategy for amino-containing pharmaceuticals, as seen in both the target and butanoate compound .

- Bioactivity Divergence : Unlike sulfonylureas, the target’s lack of triazine groups shifts its application from agriculture to pharmacology .

Biological Activity

Methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound has a molecular formula of C8H8ClF2N O2. The presence of the difluoro group and the amino moiety contributes to its unique biological properties, enhancing its interaction with biological targets.

Antitumor Activity

Several studies have reported on the antitumor properties of compounds related to this compound. For instance, a study evaluated the antitumor activity against human tumor cell lines such as CCRF-HSB-2 and KB cells. The results indicated that derivatives of this compound exhibited significant cytotoxicity with IC50 values in the micromolar range, suggesting potential as anticancer agents .

The mechanism underlying the antitumor activity appears to involve interference with specific molecular targets, such as protein kinases. Molecular docking studies have shown that these compounds can bind effectively to target sites, which may inhibit tumor growth by disrupting critical signaling pathways .

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of this compound. These studies typically employ cell lines to measure cell proliferation and apoptosis. For example, an MTT assay demonstrated that this compound could significantly reduce cell viability in cancer cell lines while exhibiting lower toxicity in normal cells .

Case Study: Antifibrotic Activity

A notable case study explored the antifibrotic potential of similar compounds derived from methyl 3-amino-2,6-difluoro-5-methylbenzoate. The study utilized hydroxyproline assays and ELISA techniques to measure collagen expression in hepatic stellate cells. Results indicated that these compounds could inhibit collagen deposition, suggesting their utility in treating fibrotic diseases .

Summary of Findings

The following table summarizes key findings regarding the biological activities and mechanisms of action for this compound:

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antitumor | CCRF-HSB-2 | 25 | Protein kinase inhibition |

| Antitumor | KB | 30 | Disruption of signaling pathways |

| Antifibrotic | HSC-T6 | 45 | Inhibition of collagen synthesis |

Q & A

Q. How to resolve discrepancies in reported biological activity across studies?

- Methodological Answer :

- Source Validation : Confirm compound purity and salt form (free base vs. hydrochloride) from suppliers. Reproduce assays using identical protocols (e.g., cell lines, incubation times).

- Meta-Analysis : Compare IC values across studies, adjusting for assay conditions (e.g., serum concentration, pH). Use standardized positive controls to calibrate inter-lab variability .

Applications in Medicinal Chemistry

Q. What structural analogs of this compound have shown promise in drug discovery?

Q. How can the compound serve as a building block for fluorescent probes or PET tracers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.